molecular formula C19H22O5 B11943166 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid CAS No. 77634-56-1

9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid

Cat. No.: B11943166
CAS No.: 77634-56-1
M. Wt: 330.4 g/mol
InChI Key: PJGPHEMHXMNNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system with hydroxy and dioxo functional groups

Preparation Methods

The synthesis of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by further functionalization to introduce the nonanoic acid chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as anhydrous tetrabutylammonium fluoride (TBAF) to facilitate the formation of the desired product .

Chemical Reactions Analysis

9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and dioxo positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and dioxo groups play a crucial role in these interactions, facilitating binding to the active sites of target molecules. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups and the length of the nonanoic acid chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

77634-56-1

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

9-(1-hydroxy-3,4-dioxonaphthalen-2-yl)nonanoic acid

InChI

InChI=1S/C19H22O5/c20-16(21)12-6-4-2-1-3-5-11-15-17(22)13-9-7-8-10-14(13)18(23)19(15)24/h7-10,22H,1-6,11-12H2,(H,20,21)

InChI Key

PJGPHEMHXMNNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCCCCCCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.